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  • Product: N-tert-butyl-5-nitro-1,3-benzoxazol-2-amine
  • CAS: 337908-65-3

Core Science & Biosynthesis

Foundational

chemical structure and physicochemical properties of N-tert-butyl-5-nitro-1,3-benzoxazol-2-amine

An in-depth technical analysis and laboratory guide for the synthesis, characterization, and application of N-tert-butyl-5-nitro-1,3-benzoxazol-2-amine. Executive Summary As a Senior Application Scientist, I frequently e...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis and laboratory guide for the synthesis, characterization, and application of N-tert-butyl-5-nitro-1,3-benzoxazol-2-amine.

Executive Summary

As a Senior Application Scientist, I frequently encounter heterocyclic building blocks that serve as the foundational architecture for novel therapeutics. N-tert-butyl-5-nitro-1,3-benzoxazol-2-amine (CAS RN: 337908-65-3) is a highly functionalized, privileged scaffold[1]. The 2-aminobenzoxazole core is ubiquitous in medicinal chemistry, utilized extensively in the development of kinase inhibitors, broad-spectrum antifungal agents, and advanced modulators of lipid signaling pathways[2]. This whitepaper deconstructs the structural dynamics, physicochemical profile, and a self-validating synthetic methodology for this critical compound.

Chemical Identity & Structural Dynamics

The molecular architecture of N-tert-butyl-5-nitro-1,3-benzoxazol-2-amine is defined by a central benzoxazole ring system, functionalized strategically at two positions:

  • SMILES String: [O-]c1ccc2c(c1)nc(o2)NC(C)(C)C

  • Electronic Effects (5-Nitro Group): The nitro group at the 5-position acts as a powerful electron-withdrawing group (EWG). By pulling electron density away from the aromatic core via resonance and inductive effects, it significantly lowers the pKa of the exocyclic amine. This increases the molecule's capacity to act as a strong hydrogen bond donor in biological target binding.

  • Steric Effects (2-tert-Butylamine Group): The bulky tert-butyl group introduces severe steric hindrance. In drug design, this bulk is intentionally leveraged to lock the molecule into a specific bioactive conformation, prevent rapid enzymatic degradation (improving metabolic half-life), and tightly occupy deep hydrophobic pockets within a target protein's active site.

Physicochemical Properties

To facilitate formulation and assay development, the quantitative physicochemical parameters of the compound are summarized below:

ParameterValue
IUPAC Name N-tert-butyl-5-nitro-1,3-benzoxazol-2-amine
CAS Registry Number 337908-65-3
Molecular Formula C₁₁H₁₃N₃O₃
Molecular Weight 235.24 g/mol
Topological Polar Surface Area (TPSA) ~88.1 Ų
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 5
Predicted LogP 2.8 - 3.2

Pharmacological Relevance: The Spns2 Transporter Pathway

The 2-aminobenzoxazole scaffold has recently gained immense traction as a potent inhibitor of Spinster Homolog 2 (Spns2) , a transmembrane transporter responsible for the cellular export of Sphingosine-1-phosphate (S1P)[2].

Mechanistic Rationale: Traditional therapies for autoimmune diseases (like multiple sclerosis) utilize direct S1P receptor agonists, which often trigger off-target cardiac toxicity. By utilizing a 2-aminobenzoxazole derivative to inhibit the Spns2 transporter upstream, researchers can successfully prevent S1P from entering the lymphatic system. This induces a targeted, dose-dependent decrease in circulating lymphocytes (lymphopenia) without engaging the cardiac S1P receptors[2].

S1P_Pathway Cer Ceramide Sph Sphingosine Cer->Sph Ceramidase S1P_int Intracellular S1P Sph->S1P_int SphK1/2 Spns2 Spns2 Transporter S1P_int->Spns2 S1P_ext Extracellular S1P Spns2->S1P_ext Transport S1PR S1P Receptors S1P_ext->S1PR Binding Effect Immune Modulation S1PR->Effect Activation Inhibitor 2-Aminobenzoxazole Inhibitor->Spns2 Inhibition

Fig 1: Spns2 transporter inhibition by 2-aminobenzoxazoles in the S1P signaling pathway.

Synthetic Methodology & Experimental Protocol

While direct C-H amination of benzoxazoles is possible, it typically requires expensive transition-metal catalysts and harsh oxidative conditions that are incompatible with the nitro group. In my experience, the most robust, scalable, and high-yielding route is the cyclodesulfurization of a thiourea intermediate [3].

Synthesis_Workflow Step1 2-Amino-4-nitrophenol + tert-Butyl isothiocyanate Step2 Condensation (EtOH, 80°C) Step1->Step2 Step3 Thiourea Intermediate Step2->Step3 Step4 Cyclodesulfurization (EDCI, DMF, 25°C) Step3->Step4 Step5 Crude 2-Aminobenzoxazole Step4->Step5 Step6 Chromatographic Purification Step5->Step6 Step7 Pure Target Compound Step6->Step7

Fig 2: Step-by-step synthetic workflow for N-tert-butyl-5-nitro-1,3-benzoxazol-2-amine.

Phase 1: Thiourea Condensation
  • Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 10.0 mmol of 2-amino-4-nitrophenol in 30 mL of anhydrous ethanol.

  • Reagent Addition: Add 11.0 mmol (1.1 eq) of tert-butyl isothiocyanate dropwise at room temperature.

  • Reaction Execution: Elevate the temperature to 80 °C (reflux) and stir for 4–6 hours.

    • Causality: The polar protic nature of ethanol stabilizes the transition state during the nucleophilic attack of the aniline nitrogen onto the electrophilic carbon of the isothiocyanate. The elevated temperature is strictly required to overcome the massive steric hindrance imposed by the tert-butyl group.

  • In-Process Control (Self-Validation): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (3:1) mobile phase. The complete disappearance of the bright yellow 2-amino-4-nitrophenol spot confirms the formation of the thiourea intermediate, validating the progression to the next step.

  • Isolation: Concentrate the mixture under reduced pressure to yield the crude thiourea.

Phase 2: EDCI-Mediated Cyclodesulfurization
  • Activation: Dissolve the crude thiourea in 25 mL of anhydrous N,N-dimethylformamide (DMF).

  • Desulfurization: Add 15.0 mmol (1.5 eq) of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI).

    • Causality: Traditional literature often cites Mercury(II) oxide (HgO) for this step; however, HgO generates highly toxic heavy-metal waste[3]. EDCI is a superior, environmentally benign alternative. It efficiently activates the thiocarbonyl sulfur, transforming the carbon into a hard electrophile. This drives an intramolecular nucleophilic attack by the adjacent phenolic hydroxyl group, eliminating the sulfur moiety and closing the oxazole ring.

  • Reaction Execution: Stir the mixture at 25 °C for 8–12 hours.

  • Validation Check: Extract a 50 µL aliquot, dilute in methanol, and analyze via LC-MS. The presence of a dominant peak at m/z 236.1 ([M+H]⁺) and the total absence of the thiourea mass validate successful cyclization prior to workup.

  • Workup & Purification: Quench the reaction in 100 mL of ice-cold water. Extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers heavily with brine (5 x 50 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and purify via flash column chromatography (silica gel, gradient elution from 100% Hexane to Hexane:EtOAc 85:15).

Analytical Characterization Standards

To ensure the absolute trustworthiness of the synthesized batch, the final product must meet the following analytical signatures:

  • ¹H NMR (400 MHz, DMSO-d₆): A prominent, sharp singlet at ~1.45 ppm integrating for 9 protons confirms the intact tert-butyl group. The aromatic region will display an ABX spin system (e.g., a doublet at ~7.5 ppm, a doublet of doublets at ~8.0 ppm, and a fine doublet at ~8.1 ppm) characteristic of the 1,2,4-trisubstituted nitrobenzene core.

  • High-Resolution Mass Spectrometry (HRMS): ESI-TOF must yield an [M+H]⁺ peak at exactly 236.1030 (calculated for C₁₁H₁₄N₃O₃⁺).

References

  • Hoffman Fine Chemicals. "337908-65-3 | N-tert-Butyl-5-nitrobenzo[d]oxazol-2-amine." Available at:1

  • Chemikart. "929833-38-5 | A2B Chem - Chemikart." Available at:

  • ACS Publications. "2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-Phosphate Transporter Spinster Homolog 2 (Spns2)." Journal of Medicinal Chemistry, 2023. Available at:2

  • National Institutes of Health (NIH) / PMC. "Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement." Available at: 3

Sources

Exploratory

An In-Depth Technical Guide to the Target Protein Identification of N-tert-butyl-5-nitro-1,3-benzoxazol-2-amine

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals The quest to elucidate the mechanism of action of a bioactive small molecule is a cornerstone of mode...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

The quest to elucidate the mechanism of action of a bioactive small molecule is a cornerstone of modern drug discovery and chemical biology. The identification of its direct protein target(s) is paramount to understanding its therapeutic potential and potential off-target effects. This guide provides a comprehensive, technically-grounded framework for the target protein identification of N-tert-butyl-5-nitro-1,3-benzoxazol-2-amine, a molecule belonging to the versatile benzoxazole class known for a wide spectrum of biological activities.[1][2][3] This document is structured to provide not just a series of protocols, but a logical, self-validating workflow that a senior application scientist would employ, blending computational and experimental approaches for a robust and efficient target deconvolution strategy.

Part 1: Foundational Analysis & Hypothesis Generation

Before embarking on extensive experimental work, a thorough in-silico analysis is crucial to build a foundational hypothesis. This initial phase leverages existing knowledge and predictive algorithms to narrow the vast search space of the human proteome.

Literature and Database Mining of the Benzoxazole Scaffold

The benzoxazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting activities ranging from antimicrobial and antifungal to anticancer and anti-inflammatory properties.[2][3][4] A critical first step is to survey the literature for known targets of structurally similar compounds. For instance, 5-nitro-1,3-benzoxazole derivatives have been investigated for their anthelmintic properties, with molecular docking studies suggesting β-tubulin as a potential target.[1] This provides an initial, albeit speculative, avenue for investigation.

Computational Target Prediction

Modern computational tools offer a powerful, rapid, and cost-effective means of generating testable hypotheses.[5][6][7] These ligand-based approaches operate on the principle that structurally similar molecules often share common biological targets.[5]

Recommended Platforms:

  • SwissTargetPrediction: A user-friendly web server that predicts targets based on a combination of 2D and 3D similarity to known ligands.[5]

  • KinasePred: For molecules suspected of having kinase inhibitory activity, this tool uses machine learning to predict potential kinase targets.[8][9] Given the prevalence of kinases as drug targets, this is a worthwhile analysis.

  • Other databases: Exploring databases like ChEMBL and PubChem to find compounds with high structural similarity and annotated biological targets can also yield valuable insights.

The output of these tools will be a ranked list of potential protein targets. It is crucial to critically evaluate these predictions, considering the biological plausibility and the strength of the evidence supporting the prediction.

Part 2: Experimental Target Identification Strategies

With a set of computationally-generated hypotheses in hand, the next phase involves direct experimental approaches to identify interacting proteins from a relevant biological context (e.g., cell lines or tissue lysates). This guide will focus on two robust and widely-used affinity-based methods.[10][11]

The overall experimental workflow is depicted below:

G cluster_0 Computational Hypothesis Generation cluster_1 Experimental Validation cluster_2 Target Validation & MOA Studies A N-tert-butyl-5-nitro-1,3-benzoxazol-2-amine Structure B Target Prediction Servers (e.g., SwissTargetPrediction) A->B C Hypothesized Protein Targets B->C D Affinity Chromatography C->D Guide Experimental Design E Photo-Affinity Labeling C->E Guide Experimental Design F Protein Elution & Digestion D->F E->F G LC-MS/MS Analysis F->G H Data Analysis & Hit Identification G->H I Orthogonal Binding Assays (e.g., SPR, ITC) H->I J Cellular Target Engagement Assays I->J K Functional Assays J->K

Caption: A comprehensive workflow for small molecule target identification.

Affinity Chromatography-Mass Spectrometry

Affinity chromatography is a powerful technique to isolate binding partners of a small molecule from a complex protein mixture.[12][13] The core principle involves immobilizing the small molecule (the "bait") on a solid support and using it to "fish" for its interacting proteins (the "prey") from a cell lysate.[12]

A crucial prerequisite is the synthesis of a derivative of N-tert-butyl-5-nitro-1,3-benzoxazol-2-amine that incorporates a linker for immobilization, without significantly compromising its binding affinity for the target protein. A common strategy is to attach a linker with a terminal reactive group (e.g., a carboxylic acid or an amine) to a position on the molecule that is predicted to be less critical for target interaction.

  • Immobilization: Covalently couple the synthesized affinity probe to an activated solid support (e.g., NHS-activated agarose beads).

  • Lysate Preparation: Prepare a lysate from a relevant cell line or tissue. It is critical to use a lysis buffer that maintains protein folding and interactions.

  • Incubation: Incubate the cell lysate with the immobilized probe. A key control is to incubate a parallel lysate sample with beads that have not been coupled to the probe (mock beads) to identify non-specific binders.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins. This can be achieved by:

    • Competitive elution: Using an excess of the free (non-immobilized) N-tert-butyl-5-nitro-1,3-benzoxazol-2-amine. This is the most specific elution method.

    • Changing the buffer conditions (e.g., pH or salt concentration).

  • Protein Identification: The eluted proteins are then identified by mass spectrometry (LC-MS/MS).

The proteins identified by mass spectrometry must be carefully analyzed to distinguish true targets from non-specific binders.

Metric Description Criteria for a High-Confidence Hit
Spectral Counts / Intensity The number of tandem mass spectra or the signal intensity corresponding to peptides from a given protein.Significantly higher in the affinity probe pull-down compared to the mock control.
Fold Change The ratio of protein abundance in the affinity probe sample versus the control sample.A high fold change (e.g., >3) is desirable.
Statistical Significance A p-value or similar statistical measure indicating the likelihood that the observed enrichment is not due to random chance.A low p-value (e.g., <0.05) is required.

Proteins that meet these criteria are considered high-confidence candidate targets and should be prioritized for further validation.

Photo-Affinity Labeling

Photo-affinity labeling (PAL) is another powerful technique that can provide strong evidence of direct target engagement, even for weak or transient interactions.[14][15] This method involves synthesizing a probe that contains a photoreactive group (e.g., a benzophenone or a diazirine).[16][17] Upon UV irradiation, this group becomes highly reactive and forms a covalent bond with nearby amino acid residues of the binding protein.[16]

G cluster_0 Probe Incubation cluster_1 Covalent Crosslinking cluster_2 Enrichment & Identification A Photo-affinity Probe (with photoreactive group & tag) B Cell Lysate or Live Cells A->B Incubate C UV Irradiation (e.g., 365 nm) B->C D Probe Covalently Bound to Target C->D E Click Chemistry to Attach Biotin D->E F Streptavidin Affinity Purification E->F G Elution & MS Analysis F->G

Caption: Workflow for a photo-affinity labeling experiment.

The design of the PAL probe is critical. It must contain:

  • The N-tert-butyl-5-nitro-1,3-benzoxazol-2-amine core scaffold.

  • A photoreactive moiety.

  • A reporter tag (e.g., an alkyne or azide for click chemistry, or biotin) for enrichment.[15][16]

  • Probe Incubation: Incubate the PAL probe with live cells or cell lysate.

  • Competition Control: In a parallel sample, co-incubate the PAL probe with an excess of the parent compound, N-tert-butyl-5-nitro-1,3-benzoxazol-2-amine. This will demonstrate that the labeling of true targets is specific and can be competed away.

  • UV Crosslinking: Irradiate the samples with UV light of the appropriate wavelength to activate the photoreactive group and induce covalent crosslinking.[18]

  • Lysis (if using live cells): If the experiment was performed in live cells, lyse the cells to release the proteins.

  • Tagging (if using click chemistry): If the probe contains an alkyne or azide, perform a click reaction to attach a biotin tag.

  • Enrichment: Use streptavidin-coated beads to enrich the biotin-tagged, crosslinked proteins.

  • Elution and Identification: Elute the captured proteins and identify them via LC-MS/MS.

The data analysis for PAL experiments is similar to that for affinity chromatography, with the key self-validating feature being the significant reduction in signal for a given protein in the competition control sample.

Part 3: Target Validation and Mechanistic Elucidation

The identification of high-confidence candidate targets from the proteomic screens is a major milestone, but it is not the final step. The direct binding and functional relevance of these candidates must be confirmed through orthogonal methods.[19]

Orthogonal Binding Assays
  • Surface Plasmon Resonance (SPR): To confirm a direct interaction and quantify the binding kinetics (kon, koff) and affinity (KD).

  • Isothermal Titration Calorimetry (ITC): To measure the thermodynamic parameters of binding.

  • Cellular Thermal Shift Assay (CETSA): To demonstrate target engagement in a cellular context.

Functional Assays

Once a direct interaction is confirmed, functional assays are necessary to determine if the binding of N-tert-butyl-5-nitro-1,3-benzoxazol-2-amine to the target protein modulates its activity. The nature of these assays will be specific to the identified target (e.g., an enzyme activity assay, a reporter gene assay for a transcription factor, etc.).

By following this integrated, multi-faceted approach, researchers can move from a compound of interest to a validated biological target with a high degree of scientific rigor. This in-depth guide provides the framework to navigate the complexities of target identification and ultimately unlock the therapeutic potential of novel bioactive molecules like N-tert-butyl-5-nitro-1,3-benzoxazol-2-amine.

References

  • KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. PubMed.
  • KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. MDPI.
  • Affinity Chromatography.
  • Target identification of small molecules: an overview of the current applications in drug discovery.
  • SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, Oxford Academic.
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
  • Protocol for clickable photoaffinity labeling and quantit
  • Target prediction of small molecules with information of key molecular interactions. PubMed.
  • A simple photo-affinity labeling protocol.
  • Affinity-based target identification for bioactive small molecules. RSC Publishing.
  • Small-molecule Target and Pathway Identific
  • Target Identification and Valid
  • Target Identification for Small Bioactive Molecules: Finding the Needle in the Haystack (2013). SciSpace.
  • Protocol for clickable photoaffinity labeling and quantitative chemical proteomics.
  • Photoaffinity Labeling and in-Gel Fluorescence. Bio-protocol.
  • Fluorous Photoaffinity Labeling to Probe Protein-Small Molecule Interactions. Springer Protocols.
  • Affinity-based methods for target isolation for subsequent...
  • Affinity purification in target identification: the specificity challenge. PubMed.
  • Drug Target Identification Methods After a Phenotypic Screen. Drug Hunter.
  • Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives.
  • Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research.
  • Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research.
  • Synthesis and in vitro Antibacterial Activity of Novel Substituted N-1, 3-Benzoxazol-2yl Benzene Sulfonamides.
  • Biological activities of benzoxazole and its derivatives.

Sources

Foundational

N-tert-butyl-5-nitro-1,3-benzoxazol-2-amine receptor binding affinity

An In-Depth Technical Guide to the Receptor Binding Affinity of N-tert-butyl-5-nitro-1,3-benzoxazol-2-amine Abstract This guide provides a comprehensive technical overview of the methodologies and strategic consideration...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Receptor Binding Affinity of N-tert-butyl-5-nitro-1,3-benzoxazol-2-amine

Abstract

This guide provides a comprehensive technical overview of the methodologies and strategic considerations for characterizing the receptor binding affinity of the novel compound, N-tert-butyl-5-nitro-1,3-benzoxazol-2-amine. Given the absence of established binding data for this specific molecule, this document serves as a foundational roadmap for researchers and drug development professionals. We will explore the theoretical underpinnings of receptor-ligand interactions, detail state-of-the-art experimental protocols, and provide a framework for robust data analysis and interpretation. The principles and techniques outlined herein are designed to ensure scientific integrity and generate high-quality, reproducible data essential for advancing our understanding of this compound's pharmacological potential.

Introduction: The Significance of Receptor Binding Affinity

In the realm of drug discovery and development, the affinity of a compound for its biological target is a critical parameter that dictates its potency and potential therapeutic efficacy. Receptor binding affinity, quantified by constants such as the dissociation constant (Kd), inhibition constant (Ki), and the half-maximal inhibitory concentration (IC50), provides a numerical measure of the strength of the interaction between a ligand (the drug candidate) and its receptor. A high-affinity interaction is often a prerequisite for a successful therapeutic agent, as it allows for the desired biological effect to be achieved at lower concentrations, minimizing off-target effects and potential toxicity.

The compound in focus, N-tert-butyl-5-nitro-1,3-benzoxazol-2-amine, possesses a benzoxazole core structure. This heterocyclic motif is a well-recognized "privileged scaffold" in medicinal chemistry, known to interact with a diverse range of biological targets. The presence of the nitro group and the N-tert-butyl substituent further modulates its physicochemical properties, suggesting the potential for specific and high-affinity interactions with various receptors. The primary objective of this guide is to provide a systematic approach to elucidating these interactions.

Strategic Considerations for Target Identification

Given the novelty of N-tert-butyl-5-nitro-1,3-benzoxazol-2-amine, the initial step involves identifying potential biological targets. This can be approached through a combination of computational and experimental methods.

In Silico Target Prediction

Computational approaches, such as ligand-based and structure-based virtual screening, can provide initial hypotheses for potential targets. By comparing the structure of N-tert-butyl-5-nitro-1,3-benzoxazol-2-amine to databases of known ligands with established biological activities, it is possible to identify receptors that are likely to bind to this compound.

Experimental Target Screening

Broad-based experimental screening using commercially available panels of receptors, enzymes, and ion channels can provide a more direct assessment of the compound's binding profile. These screens can quickly identify "hits" that can then be further validated and characterized.

Core Methodologies for Determining Binding Affinity

Once a putative target or a set of targets has been identified, the next crucial step is to quantitatively measure the binding affinity. The choice of methodology will depend on several factors, including the nature of the target, the availability of reagents, and the desired throughput.

Radioligand Binding Assays

Radioligand binding assays are a gold-standard method for quantifying receptor-ligand interactions. These assays involve the use of a radiolabeled ligand (a known high-affinity binder to the target) and the test compound. The principle is based on the competition between the radioligand and the test compound for binding to the receptor.

3.1.1. Saturation Binding Assays

Saturation binding assays are used to determine the equilibrium dissociation constant (Kd) of a radioligand and the maximal binding capacity (Bmax) of a receptor in a given tissue or cell preparation. In these experiments, increasing concentrations of the radioligand are incubated with the receptor preparation until equilibrium is reached.

3.1.2. Competition Binding Assays

Competition binding assays are employed to determine the affinity of an unlabeled test compound (like N-tert-butyl-5-nitro-1,3-benzoxazol-2-amine) for a receptor. These assays measure the ability of the test compound to displace a known radioligand from the receptor. The data from these experiments are used to calculate the IC50 value, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free technique that allows for the real-time monitoring of biomolecular interactions. In a typical SPR experiment, one of the interacting partners (e.g., the receptor) is immobilized on a sensor chip, and the other partner (the ligand) is flowed over the surface. The binding events are detected as changes in the refractive index at the sensor surface, providing kinetic data on the association (ka) and dissociation (kd) rates, from which the equilibrium dissociation constant (Kd) can be calculated (Kd = kd/ka).

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is another label-free technique that directly measures the heat changes associated with a binding event. In an ITC experiment, a solution of the ligand is titrated into a solution containing the receptor. The heat released or absorbed during the interaction is measured, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of the interaction.

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the key experiments described above.

Protocol: Radioligand Competition Binding Assay

This protocol outlines the steps for determining the Ki of N-tert-butyl-5-nitro-1,3-benzoxazol-2-amine for a hypothetical G-protein coupled receptor (GPCR).

Materials:

  • Cell membranes expressing the target GPCR

  • Radiolabeled ligand (e.g., [3H]-ligand) with known Kd

  • N-tert-butyl-5-nitro-1,3-benzoxazol-2-amine

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Non-specific binding inhibitor (e.g., a high concentration of a known unlabeled ligand)

  • 96-well microplates

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

  • Multi-channel pipettes

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of N-tert-butyl-5-nitro-1,3-benzoxazol-2-amine in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the test compound in the assay buffer to create a range of concentrations.

    • Prepare the radiolabeled ligand at a concentration equal to its Kd.

    • Prepare the cell membrane suspension in the assay buffer.

  • Set up the Assay Plate:

    • Total Binding: Add assay buffer, radiolabeled ligand, and cell membranes.

    • Non-specific Binding: Add assay buffer, radiolabeled ligand, cell membranes, and the non-specific binding inhibitor.

    • Competition Binding: Add assay buffer, radiolabeled ligand, cell membranes, and varying concentrations of N-tert-butyl-5-nitro-1,3-benzoxazol-2-amine.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Counting: Place the filter discs into scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the log concentration of N-tert-butyl-5-nitro-1,3-benzoxazol-2-amine.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_reagents Prepare Reagents (Compound, Radioligand, Membranes) prep_plate Set up 96-well Plate (Total, Non-specific, Competition) prep_reagents->prep_plate incubation Incubate to Equilibrium prep_plate->incubation harvesting Harvest & Filter incubation->harvesting washing Wash Filters harvesting->washing counting Scintillation Counting washing->counting calc_specific Calculate Specific Binding counting->calc_specific plot_curve Plot Competition Curve calc_specific->plot_curve calc_ic50 Determine IC50 plot_curve->calc_ic50 calc_ki Calculate Ki (Cheng-Prusoff) calc_ic50->calc_ki

Caption: Workflow for a radioligand competition binding assay.

Data Presentation and Interpretation

The quantitative data obtained from binding assays should be presented in a clear and concise manner to facilitate interpretation and comparison.

Table 1: Hypothetical Binding Affinity Data for N-tert-butyl-5-nitro-1,3-benzoxazol-2-amine

Target ReceptorAssay TypeIC50 (nM)Ki (nM)n (Hill Slope)
Receptor ARadioligand Competition150750.98
Receptor BRadioligand Competition>10,000>5,000N/A
Receptor CRadioligand Competition8504251.02

Interpretation:

  • A lower Ki value indicates a higher binding affinity. In this hypothetical example, N-tert-butyl-5-nitro-1,3-benzoxazol-2-amine shows the highest affinity for Receptor A.

  • The Hill slope (n) provides information about the nature of the binding. A value close to 1.0 suggests a competitive interaction at a single binding site.

  • An IC50 value greater than 10,000 nM (or 10 µM) is generally considered to indicate a lack of significant binding activity at that receptor.

Conclusion and Future Directions

This guide has outlined a comprehensive strategy for determining the receptor binding affinity of the novel compound N-tert-butyl-5-nitro-1,3-benzoxazol-2-amine. By employing a combination of in silico prediction and robust experimental methodologies such as radioligand binding assays, SPR, and ITC, researchers can build a detailed pharmacological profile of this molecule. The data generated from these studies will be instrumental in understanding its mechanism of action, guiding lead optimization efforts, and ultimately assessing its therapeutic potential. Future work should focus on validating the initial binding "hits" in functional assays to determine whether the compound acts as an agonist, antagonist, or allosteric modulator at its target receptors.

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108. [Link]

  • Limbird, L. E. (2004). Cell Surface Receptors: A Short Course on Theory and Methods. Springer Science & Business Media.[Link]

  • Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology, 161(6), 1219–1237. [Link]

  • Patching, S. G. (2015). Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1848(9), 1943–1968. [Link]

  • Perozzo, R., Folkers, G., & Scapozza, L. (2004). Thermodynamics of Protein−Ligand Interactions: History, Presence, and Future Aspects. Journal of Receptors and Signal Transduction, 24(1-2), 1–52. [Link]

Exploratory

thermodynamic properties of N-tert-butyl-5-nitro-1,3-benzoxazol-2-amine

An In-Depth Technical Guide to the Thermodynamic Properties of N-tert-butyl-5-nitro-1,3-benzoxazol-2-amine: A Methodological and Predictive Framework Introduction The benzoxazole scaffold, a fusion of benzene and oxazole...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Properties of N-tert-butyl-5-nitro-1,3-benzoxazol-2-amine: A Methodological and Predictive Framework

Introduction

The benzoxazole scaffold, a fusion of benzene and oxazole rings, is a cornerstone in modern medicinal chemistry and materials science. Its derivatives are known for their remarkable chemical, thermal, and photophysical stability, underpinning a vast spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1] The specific compound, N-tert-butyl-5-nitro-1,3-benzoxazol-2-amine , incorporates several functional groups that are anticipated to modulate its physicochemical characteristics significantly. The tert-butyl group can influence solubility and crystal packing, the 2-amino group provides a key site for hydrogen bonding, and the 5-nitro substituent, an electron-withdrawing and energetic group, can profoundly impact both its electronic properties and thermal stability.

A thorough understanding of a compound's thermodynamic properties is paramount for its journey from laboratory synthesis to practical application. These properties—including enthalpy of formation, melting point, decomposition temperature, and Gibbs free energy—govern its stability, reactivity, and behavior under various conditions, which is critical for drug formulation, safety assessment, and materials engineering.

As of this writing, specific experimental thermodynamic data for N-tert-butyl-5-nitro-1,3-benzoxazol-2-amine is not available in peer-reviewed literature. Therefore, this guide adopts the perspective of a Senior Application Scientist to provide a comprehensive methodological and predictive framework. It details the established experimental and computational protocols used to characterize analogous heterocyclic compounds, explaining the causality behind procedural choices. This document serves as an authoritative roadmap for researchers seeking to determine and interpret the thermodynamic profile of this novel benzoxazole derivative.

Part 1: Predictive Analysis Based on Molecular Structure

The thermodynamic profile of N-tert-butyl-5-nitro-1,3-benzoxazol-2-amine is dictated by the interplay of its structural components:

  • Benzoxazole Core: This fused heterocyclic system provides a rigid, planar foundation, contributing to the molecule's overall thermal stability.[1]

  • 5-Nitro Group: The presence of a nitro group is known to increase the energetic content of a molecule. It is a strong electron-withdrawing group that can influence the electron density distribution across the aromatic system. Thermodynamically, nitro compounds often have lower decomposition temperatures compared to their non-nitrated analogues and can exhibit exothermic decomposition profiles.[2][3]

  • N-tert-butyl Group: This bulky, sterically hindering group at the 2-amino position will significantly impact intermolecular interactions. It may disrupt the crystal lattice packing that would otherwise be dominated by hydrogen bonding from a primary amine, potentially affecting the melting point and enthalpy of sublimation.

  • 2-Amino Group: This group acts as a hydrogen bond donor, a critical factor in determining crystal structure and intermolecular forces. The interplay between its hydrogen-bonding capability and the steric hindrance from the adjacent tert-butyl group will be a key determinant of the compound's melting point and sublimation energy.

Part 2: Experimental Determination of Thermodynamic Properties

A multi-technique approach combining calorimetry and gravimetric analysis is essential for a complete and validated thermodynamic characterization.

Differential Scanning Calorimetry (DSC)

Expertise & Rationale: DSC is the primary technique for identifying thermal transitions such as melting and crystallization. It measures the heat flow into or out of a sample relative to a reference as a function of temperature.[1][4] For a crystalline compound like the target molecule, DSC provides the melting point (T_m) and the enthalpy of fusion (ΔH_fus), a direct measure of the energy required to break the crystal lattice.

Experimental Protocol: DSC Analysis

  • Sample Preparation: Accurately weigh 1-3 mg of N-tert-butyl-5-nitro-1,3-benzoxazol-2-amine into an aluminum DSC pan.

  • Pan Sealing: Hermetically seal the pan to contain any potential off-gassing prior to decomposition and to prevent sublimation, ensuring that the measured heat flow corresponds only to the condensed-phase transitions.[4]

  • Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan onto the DSC sensor.

  • Atmosphere: Purge the DSC cell with an inert gas, typically nitrogen, at a constant flow rate (e.g., 50 mL/min) to create a stable, non-reactive environment.

  • Temperature Program: Initiate a heating program at a controlled linear rate, for example, 10 °C/min, from ambient temperature to a temperature beyond the melting point but below the onset of decomposition (e.g., 25 °C to 250 °C). The expected range can be estimated from similar structures.

  • Data Analysis: Analyze the resulting heat flow versus temperature curve. The endothermic peak corresponds to melting. The onset temperature of this peak is taken as the melting point (T_m), and the integrated area of the peak yields the enthalpy of fusion (ΔH_fus).

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Instrument cluster_data Data Analysis weigh 1. Weigh 1-3 mg Sample pan 2. Place in Al Pan weigh->pan seal 3. Hermetically Seal Pan pan->seal load 4. Load Sample & Ref. seal->load purge 5. Purge with N2 load->purge heat 6. Heat at 10°C/min purge->heat curve 7. Plot Heat Flow vs. Temp heat->curve analyze 8. Determine Tm & ΔH_fus curve->analyze

DSC Experimental Workflow.
Thermogravimetric Analysis (TGA)

Expertise & Rationale: TGA is crucial for assessing thermal stability. It measures the mass of a sample as it is heated, providing a clear indication of the temperature at which decomposition begins (T_d).[1][5] This is particularly important for nitro-containing compounds, which can decompose energetically.

Experimental Protocol: TGA Analysis

  • Sample Preparation: Weigh a slightly larger sample, typically 5-10 mg, into a ceramic (alumina) TGA crucible.

  • Instrument Setup: Place the crucible onto the TGA's high-precision balance.

  • Atmosphere: Purge the furnace with an inert nitrogen atmosphere (e.g., 50 mL/min) to prevent oxidative decomposition.

  • Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a broad temperature range (e.g., 25 °C to 500 °C).

  • Data Analysis: The output is a curve of mass percentage versus temperature. The decomposition temperature (T_d) is typically reported as the temperature at which 5% mass loss occurs. The profile of the mass loss curve can provide insights into the decomposition mechanism.

TGA_Workflow prep 1. Weigh 5-10 mg into Alumina Crucible load 2. Load into TGA Instrument prep->load run 3. Heat under N2 at 10°C/min load->run analyze 4. Analyze Mass vs. Temp Curve run->analyze report 5. Determine Td (5% Mass Loss) analyze->report

TGA Experimental Workflow.
Enthalpy of Formation and Sublimation

Expertise & Rationale: The standard molar enthalpy of formation (ΔH_f°), a measure of the energy change when a compound is formed from its constituent elements in their standard states, is a fundamental thermodynamic property. For a comprehensive understanding, it is determined in both the crystalline (cr) and gaseous (g) phases.

  • Static-Bomb Combustion Calorimetry: This technique is used to determine the standard molar enthalpy of combustion (ΔH_c°). From this value, the standard molar enthalpy of formation in the solid state, ΔH_f°(cr), can be calculated using Hess's Law. This experimental value is a crucial benchmark for computational models.[6][7][8]

  • High-Temperature Calvet Microcalorimetry or Knudsen Effusion: To determine the gas-phase enthalpy of formation, the enthalpy of sublimation (ΔH_sub°) must be measured. This is the energy required to convert the solid directly into a gas. High-temperature Calvet microcalorimetry can measure this value directly.[6][8][9] The gas-phase enthalpy of formation is then derived using the equation: ΔH_f°(g) = ΔH_f°(cr) + ΔH_sub°.

Part 3: Computational Modeling of Thermodynamic Properties

Expertise & Rationale: In the absence of experimental data, and as a powerful complement to it, high-level quantum chemical calculations are invaluable. Methods like Density Functional Theory (DFT) and more accurate composite methods like Gaussian-3 (G3) theory provide reliable estimates of gas-phase thermodynamic properties.[6][7][8][10][11]

Computational Workflow

  • Structure Optimization: The 3D molecular structure of N-tert-butyl-5-nitro-1,3-benzoxazol-2-amine is first optimized to find its lowest energy conformation using a DFT method, such as B3LYP with a suitable basis set (e.g., 6-311+G(d)).[12]

  • Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry. This confirms the structure is a true energy minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections needed to calculate enthalpy and entropy.[7]

  • Enthalpy of Formation Calculation: The gas-phase enthalpy of formation is calculated using a high-accuracy method like G3(MP2)//B3LYP.[6][7] This involves using a series of well-balanced (homodesmotic) reactions where the target molecule is reacted with structurally similar compounds whose experimental ΔH_f°(g) values are known. This approach systematically cancels out computational errors, yielding highly accurate results.

  • Gibbs Free Energy Calculation: The standard molar Gibbs energy of formation, ΔG_f°(g), which determines thermodynamic stability and spontaneity, can be derived from the calculated enthalpy and entropy.[7]

Computational_Workflow start Initial 3D Structure opt 1. Geometry Optimization (DFT: B3LYP/6-311+G(d)) start->opt freq 2. Vibrational Frequency Calculation opt->freq verify Verify Minimum Energy (No Imaginary Frequencies) freq->verify thermo 3. Calculate ZPVE & Thermal Corrections verify->thermo  Valid hof 4. Calculate ΔH_f°(g) (G3MP2B3 using Homodesmotic Reactions) thermo->hof gof 5. Derive ΔG_f°(g) & Other Properties hof->gof

Computational Thermodynamics Workflow.

Part 4: Summary of Key Thermodynamic Data

The combination of the experimental and computational methods described would yield a comprehensive dataset for N-tert-butyl-5-nitro-1,3-benzoxazol-2-amine. The results would be summarized as follows:

PropertySymbolTechnique(s)Significance
Melting PointT_m (°C)DSCDefines solid-liquid phase transition; purity indicator.
Enthalpy of FusionΔH_fus (kJ/mol)DSCEnergy to overcome crystal lattice forces; relates to solubility.
Decomposition Temperature (5% mass loss)T_d (°C)TGAOnset of thermal instability; critical for safety and handling.
Standard Molar Enthalpy of Formation (crystal)ΔH_f°(cr) (kJ/mol)Combustion CalorimetryFundamental measure of energetic content in the solid state.
Standard Molar Enthalpy of SublimationΔH_sub° (kJ/mol)Calvet MicrocalorimetryEnergy for solid-gas transition; relates to volatility.
Standard Molar Enthalpy of Formation (gas)ΔH_f°(g) (kJ/mol)Derived from ΔH_f°(cr) and ΔH_sub°; ComputationalIntrinsic molecular stability, free of intermolecular forces.
Standard Molar Gibbs Energy of Formation (gas)ΔG_f°(g) (kJ/mol)Computational; Derived from ΔH_f°(g) and S°Ultimate measure of thermodynamic stability under standard conditions.

Conclusion

While direct experimental data for N-tert-butyl-5-nitro-1,3-benzoxazol-2-amine is not yet published, a robust and reliable pathway to its full thermodynamic characterization exists. This guide outlines a validated, multi-pronged strategy that integrates established experimental techniques—DSC for thermal transitions, TGA for stability, and combustion calorimetry for formative energy—with high-level computational chemistry. This synergistic approach ensures not only the accurate determination of key properties like melting point, decomposition temperature, and enthalpies of formation but also provides a deeper understanding of the structure-property relationships. The resulting thermodynamic data is indispensable for advancing the development of this compound, whether for applications in pharmacology or materials science, ensuring its safety, stability, and efficacy.

References

  • R Discovery. (1991). The thermodynamic properties of benzothiazole and benzoxazole.
  • ResearchGate. (n.d.).
  • OSTI.GOV. (1991). The thermodynamic properties of benzothiazole and benzoxazole (Technical Report).
  • BenchChem. (n.d.).
  • PMC. (n.d.). Experimental and Theoretical Investigation on the Thermochemistry of 3-Methyl-2-benzoxazolinone and 6-Nitro-2-benzoxazolinone.
  • ResearchGate. (n.d.). Effects of the functional groups amino and nitro on the reactivity of benzoxazoles and comparison with homologous benzothiazoles.
  • MDPI. (2022).
  • MDPI. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials.
  • MDPI. (2014). Amination of Nitroazoles — A Comparative Study of Structural and Energetic Properties.
  • MDPI. (2021). Experimental and Theoretical Investigation on the Thermochemistry of 3-Methyl-2-benzoxazolinone and 6-Nitro-2-benzoxazolinone.
  • MDPI. (2025). DFT Study of Functionalized Benzoxazole-Based D–π–A Architectures: Influence of Ionic Fragments on Optical Properties and Their Potential in OLED and Solar Cell Devices.
  • IJIRT. (n.d.).
  • BenchChem. (n.d.). thermal analysis of 3-nitro-1,2,4-triazol-5-one.
  • ResearchGate. (n.d.). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials.

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for N-tert-butyl-5-nitro-1,3-benzoxazol-2-amine

Application Note: Synthesis Protocol for N-tert-butyl-5-nitro-1,3-benzoxazol-2-amine Executive Summary & Mechanistic Rationale The synthesis of 2-aminobenzoxazoles is a critical transformation in medicinal chemistry and...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis Protocol for N-tert-butyl-5-nitro-1,3-benzoxazol-2-amine

Executive Summary & Mechanistic Rationale

The synthesis of 2-aminobenzoxazoles is a critical transformation in medicinal chemistry and materials science due to the prevalence of this pharmacophore in bioactive molecules. This application note details a robust, one-pot, two-step protocol for the preparation of[1]. The methodology leverages the initial formation of a thiourea intermediate from 2-amino-4-nitrophenol and tert-butyl isothiocyanate, followed by an iodine-mediated [2].

The selection of molecular iodine (I₂) and potassium carbonate (K₂CO₃) is deliberate. Iodine functions as a mild, thiophilic Lewis acid that activates the thiocarbonyl sulfur. This activation lowers the activation energy for the intramolecular nucleophilic attack by the adjacent phenolic hydroxyl group. Subsequent elimination of sulfur and proton transfer, buffered by K₂CO₃, irreversibly drives the cyclization to the thermodynamically stable benzoxazole core. This approach avoids the use of highly toxic heavy-metal oxides (e.g., HgO) historically used for desulfurization, providing a safer and highly reliable self-validating workflow.

Material Specifications

Table 1: Reaction Components and Stoichiometry

Component Role Equivalents Molecular Weight
2-Amino-4-nitrophenol Primary Substrate 1.0 154.12 g/mol
tert-Butyl isothiocyanate Electrophile 1.1 115.19 g/mol
Tetrahydrofuran (THF) Solvent (Anhydrous) N/A 72.11 g/mol
Potassium carbonate (K₂CO₃) Base / Acid Scavenger 2.0 138.21 g/mol

| Molecular Iodine (I₂) | Oxidant / Activator | 1.2 | 253.81 g/mol |

Table 2: Target Compound Properties

Property Specification
Target Name N-tert-butyl-5-nitro-1,3-benzoxazol-2-amine
CAS Registry Number 337908-65-3
Chemical Formula C₁₁H₁₃N₃O₃

| Exact Mass | 235.24 g/mol |

Experimental Workflow Visualization

G A 2-Amino-4-nitrophenol C Thiourea Intermediate A->C Addition B tert-Butyl isothiocyanate B->C Addition D N-tert-butyl-5-nitro- 1,3-benzoxazol-2-amine C->D Cyclodesulfurization (I2, K2CO3)

Synthesis workflow of N-tert-butyl-5-nitro-1,3-benzoxazol-2-amine via cyclodesulfurization.

Step-by-Step Experimental Protocol

Phase 1: Nucleophilic Addition (Thiourea Formation)

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an inert argon atmosphere to prevent premature oxidation of the aminophenol substrate.

  • Dissolution: Dissolve 2-amino-4-nitrophenol (1.0 eq) in anhydrous THF to achieve an approximate 0.2 M concentration. Causality Note: The electron-withdrawing nitro group significantly reduces the nucleophilicity of the amine, necessitating a highly polar, aprotic solvent like THF to maintain solubility and drive the reaction kinetics forward.

  • Addition: Add tert-butyl isothiocyanate (1.1 eq) dropwise via syringe at room temperature (20–25 °C).

  • Monitoring (Self-Validation): Stir the reaction mixture for 4–6 hours. Monitor the consumption of the starting material via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (7:3 v/v) solvent system. The formation of the more polar thiourea intermediate will be evident as a new, lower-R_f spot.

Phase 2: Oxidative Cyclodesulfurization

  • Reagent Introduction: Once TLC indicates complete conversion to the thiourea, directly add anhydrous K₂CO₃ (2.0 eq) to the reaction vessel in a one-pot fashion. Ensure the K₂CO₃ is finely powdered to maximize the reactive surface area.

  • Oxidation: Add molecular iodine (I₂, 1.2 eq) in a single portion. The solution will immediately transition to a dark brown/purple color.

  • Cyclization: Stir the mixture at room temperature for an additional 2–4 hours. Causality Note: The iodine activates the thiourea sulfur, promoting nucleophilic attack by the adjacent hydroxyl group. The K₂CO₃ base neutralizes the generated hydrogen iodide (HI), preventing acid-catalyzed side reactions or the potential degradation of the bulky tert-butyl group.

Phase 3: Quenching and Purification

  • Quench (Self-Validation): Terminate the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir vigorously until the dark iodine color completely dissipates, visually confirming the successful reduction of excess I₂ to water-soluble iodide (I⁻).

  • Extraction: Transfer the biphasic mixture to a separatory funnel and extract three times with Ethyl Acetate (EtOAc).

  • Washing: Wash the combined organic layers sequentially with distilled water and brine to remove residual inorganic salts and THF.

  • Drying & Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Isolation: Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexane/EtOAc. Collect the fractions containing the target compound (identified by strong UV activity at 254 nm) and concentrate to yield pure N-tert-butyl-5-nitro-1,3-benzoxazol-2-amine as a solid.

References

  • Yadav, V., et al. (2017). Iodide catalyzed synthesis of 2-aminobenzoxazoles via oxidative cyclodesulfurization of phenolic thioureas with hydrogen peroxide. Tetrahedron Letters, 59(3).[Link]

Sources

Application

Application Note and Protocol: High-Resolution NMR Analysis of N-tert-butyl-5-nitro-1,3-benzoxazol-2-amine

For correspondence: Abstract This document provides a comprehensive guide for the preparation of N-tert-butyl-5-nitro-1,3-benzoxazol-2-amine for Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols detailed herei...

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Author: BenchChem Technical Support Team. Date: April 2026

For correspondence:

Abstract

This document provides a comprehensive guide for the preparation of N-tert-butyl-5-nitro-1,3-benzoxazol-2-amine for Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols detailed herein are designed for researchers, scientists, and drug development professionals requiring high-fidelity structural elucidation and purity assessment of this and structurally related compounds. By explaining the rationale behind each step, this guide ensures a robust and reproducible methodology, leading to high-quality NMR spectra.

Introduction: The Significance of Precise NMR Sample Preparation

N-tert-butyl-5-nitro-1,3-benzoxazol-2-amine is a heterocyclic compound with potential applications in medicinal chemistry and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation and purity analysis of such novel chemical entities. The quality of the NMR data is, however, fundamentally dependent on the meticulous preparation of the sample.

This guide moves beyond a simple recitation of steps, delving into the 'why' behind each procedural choice. The presence of a nitro group and the benzoxazole core introduces specific chemical properties that must be considered for optimal NMR analysis. For instance, the electron-withdrawing nature of the nitro group can influence the chemical shifts of nearby protons and carbons, making a clean, well-resolved spectrum essential for accurate assignment.[1][2] This protocol is designed to be a self-validating system, incorporating quality control checks and troubleshooting guidance to empower the researcher.

Materials and Equipment

Chemicals and Solvents
Chemical/SolventGradeSupplierNotes
N-tert-butyl-5-nitro-1,3-benzoxazol-2-amine>98% PurityIn-house or CommercialEnsure the sample is dry and free of residual solvents from synthesis.
Chloroform-d (CDCl₃)99.8% DSigma-Aldrich, Cambridge Isotope Laboratories, Inc.A common choice for many organic compounds due to its excellent dissolving properties.[3]
Dimethyl sulfoxide-d₆ (DMSO-d₆)99.9% DSigma-Aldrich, Cambridge Isotope Laboratories, Inc.An alternative for less soluble compounds. Its higher boiling point can be advantageous.
Tetramethylsilane (TMS)NMR GradeSigma-AldrichInternal standard for chemical shift referencing (0.00 ppm). Often pre-added to deuterated solvents.
Equipment
  • Analytical balance (± 0.01 mg)

  • Vortex mixer

  • Ultrasonic bath

  • High-quality NMR tubes (e.g., Wilmad-LabGlass, Norell)

  • Pasteur pipettes and bulbs

  • Fume hood

  • Personal Protective Equipment (PPE): safety glasses, lab coat, nitrile gloves

Experimental Protocol: A Step-by-Step Guide to High-Quality Sample Preparation

The following protocol provides a detailed workflow for the preparation of N-tert-butyl-5-nitro-1,3-benzoxazol-2-amine for both ¹H and ¹³C NMR analysis.

Workflow Diagram

G A Sample Weighing (1-10 mg for ¹H, 10-50 mg for ¹³C) B Solvent Selection (CDCl₃ or DMSO-d₆) A->B Purity >98% C Dissolution (Vortexing/Sonication) B->C Solubility Test D Transfer to NMR Tube (0.6-0.7 mL) C->D Complete Dissolution E Capping and Labeling D->E F NMR Spectrometer E->F

Sources

Method

Application Note: Formulation Strategies for N-tert-butyl-5-nitro-1,3-benzoxazol-2-amine in Preclinical In Vivo Studies

Introduction & Rationale N-tert-butyl-5-nitro-1,3-benzoxazol-2-amine (CAS 337908-65-3) is a highly lipophilic heterocyclic building block and bioactive small molecule. Benzoxazole derivatives are widely investigated for...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

N-tert-butyl-5-nitro-1,3-benzoxazol-2-amine (CAS 337908-65-3) is a highly lipophilic heterocyclic building block and bioactive small molecule. Benzoxazole derivatives are widely investigated for their diverse pharmacological properties, including kinase inhibition (e.g., MEK, MerTK) and anti-inflammatory activity[1]. However, the therapeutic translation of benzoxazole-core compounds is notoriously hindered by their poor aqueous solubility.

When poorly water-soluble drugs are administered in vivo without an enabling formulation, they frequently precipitate in the gastrointestinal tract or at the injection site. This precipitation leads to erratic pharmacokinetics (PK), flat Area Under the Curve (AUC) profiles, and a lack of dose-proportional exposure, ultimately confounding efficacy and toxicity data[2]. To achieve reliable systemic exposure in rodent models, researchers must utilize advanced solubilization techniques. This application note details three field-proven formulation strategies—Cosolvent Systems, Cyclodextrin Complexation, and Aqueous Suspensions—specifically tailored for the hydrophobic nature of N-tert-butyl-5-nitro-1,3-benzoxazol-2-amine.

Formulation Decision Matrix

Selecting the correct formulation depends entirely on the intended administration route (e.g., Intravenous [IV], Intraperitoneal [IP], or Per Os[PO]) and the required dose concentration.

FormulationLogic Start N-tert-butyl-5-nitro-1,3-benzoxazol-2-amine (Hydrophobic API) Route Determine In Vivo Administration Route Start->Route IV Intravenous (IV) / Intraperitoneal (IP) Route->IV Systemic Exposure PO Per Os (Oral Gavage) Route->PO GI Absorption Cosolvent Cosolvent System (DMSO/PEG400/Tween 80/Saline) IV->Cosolvent High Dose Cyclodextrin Inclusion Complex (20% HP-β-CD in Saline) IV->Cyclodextrin Low Toxicity Req. PO->Cyclodextrin Enhanced Bioavailability Suspension Aqueous Suspension (0.5% CMC / 0.25% Tween 80) PO->Suspension High Dose Tolerance

Decision matrix for selecting in vivo formulation strategies based on administration route.

Quantitative Formulation Summary
Formulation StrategyVehicle CompositionPrimary RouteSolubilization MechanismPK Impact
Cosolvent System 10% DMSO / 40% PEG400 / 5% Tween 80 / 45% SalineIV, IPDielectric constant reduction & micellar stabilizationRapid Cmax; risk of precipitation upon rapid blood dilution.
Cyclodextrin 10% DMSO / 90% (20% HP-β-CD in Saline)IV, IP, POHost-guest inclusion complexationEnhanced AUC and bioavailability; sustained release profile.
Suspension 0.5% CMC / 0.25% Tween 80 in WaterPO onlyViscosity modification & particle wettingSlower Tmax; suitable for maximum tolerated dose (MTD) studies.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems . Adhering to the exact order of addition is critical; altering the sequence will disrupt the thermodynamic stability of the formulation, leading to irreversible API precipitation.

Protocol A: Cosolvent/Surfactant System (Clear Solution)

Best for: IV or IP administration requiring immediate systemic exposure[3]. Mechanistic Causality: DMSO acts as the primary solvent to break the high crystal lattice energy of the benzoxazole core. Polyethylene glycol 400 (PEG400) is introduced next as a precipitation inhibitor; its polymeric structure hydrogen-bonds with water, preventing the API from crashing out upon aqueous dilution[4]. Tween 80 (Polysorbate 80) provides steric stabilization by forming micelles around the hydrophobic molecules. Saline is added last to achieve isotonicity.

Step-by-Step Workflow (for 1 mL of a 2.5 mg/mL solution):

  • Primary Dissolution: Weigh 2.5 mg of N-tert-butyl-5-nitro-1,3-benzoxazol-2-amine into a sterile glass vial. Add 100 μL of Dimethyl Sulfoxide (DMSO). Vortex for 60 seconds until completely dissolved.

  • Cosolvent Addition: Add 400 μL of PEG400 to the DMSO stock. Vortex vigorously for 30 seconds. Do not proceed if the solution is cloudy.

  • Surfactant Addition: Add 50 μL of Tween 80. Vortex for 30 seconds to ensure homogeneous micelle formation.

  • Aqueous Dilution: Slowly add 450 μL of 0.9% sterile Saline dropwise while continuously swirling the vial.

Self-Validation Checkpoint: Hold the final solution against a dark background under a bright light. The solution must be optically clear. The presence of a Tyndall effect (light scattering) indicates the formation of colloidal aggregates or micro-precipitates. If observed, the formulation has failed and will cause erratic in vivo exposure; you must restart and lower the target API concentration.

Protocol B: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complex

Best for: PO bioavailability enhancement and low-toxicity IV dosing[5]. Mechanistic Causality: HP-β-CD is a cyclic oligosaccharide with a lipophilic inner cavity and a hydrophilic exterior. The hydrophobic tert-butyl and benzoxazole moieties of the API insert non-covalently into the CD cavity, shielding them from the aqueous environment while the hydroxyl groups on the CD exterior ensure high water solubility[6].

Pathway API Free API (Hydrophobic) Complex Inclusion Complex (Water Soluble) API->Complex Non-covalent binding HPBCD HP-β-CD (Hydrophobic Cavity) HPBCD->Complex GI Plasma / GI Tract (Aqueous Environment) Complex->GI Dissolution & Transport Target Target Tissue (Membrane Permeation) GI->Target API Release & Absorption

Mechanistic pathway of HP-β-CD inclusion complexation and subsequent in vivo API release.

Step-by-Step Workflow (for 1 mL of a 5.0 mg/mL solution):

  • Vehicle Preparation: Prepare a 20% (w/v) HP-β-CD solution by dissolving 200 mg of HP-β-CD in 1 mL of 0.9% Saline. Stir at room temperature until completely clear.

  • API Solubilization: Weigh 5.0 mg of N-tert-butyl-5-nitro-1,3-benzoxazol-2-amine. Dissolve in 100 μL of DMSO (10% final volume).

  • Complexation: Add 900 μL of the 20% HP-β-CD vehicle to the DMSO-API solution.

  • Thermodynamic Equilibration: Sonicate the mixture in a water bath at 37°C for 15–30 minutes to drive the host-guest inclusion complexation.

Self-Validation Checkpoint: Post-sonication, the solution should be completely transparent. If undissolved particles remain at the bottom of the vial, the binding capacity of the HP-β-CD cavity has been saturated. You must either reduce the API concentration or increase the HP-β-CD percentage (up to 30% w/v).

Protocol C: Aqueous Suspension for Oral Gavage

Best for: High-dose PO toxicity studies where solubility limits are exceeded. Mechanistic Causality: When systemic exposure requires doses exceeding the solubilization capacity of cosolvents or CDs, a uniform suspension is required. Carboxymethyl cellulose (CMC) increases the kinematic viscosity of the vehicle, preventing rapid sedimentation of the API particles. Tween 80 acts as a wetting agent, reducing the contact angle between the hydrophobic benzoxazole crystals and the aqueous vehicle, ensuring uniform dose delivery.

Step-by-Step Workflow:

  • Vehicle Preparation: Dissolve 0.5 g of Sodium CMC in 100 mL of distilled water. Add 0.25 mL of Tween 80. Stir overnight to ensure complete polymer hydration.

  • Particle Wetting: Place the required mass of N-tert-butyl-5-nitro-1,3-benzoxazol-2-amine in a mortar. Add a few drops of the vehicle and triturate (grind) vigorously with a pestle to form a smooth, lump-free paste.

  • Dilution: Gradually add the remaining vehicle while continuing to triturate until the target volume is reached.

  • Homogenization: Transfer to a vial and vortex immediately before drawing into the dosing syringe.

Self-Validation Checkpoint: Allow the suspension to sit undisturbed for 10 minutes. If the API settles rapidly and forms a hard cake at the bottom, the viscosity is too low. The CMC concentration must be increased (up to 1.0%) to ensure dose uniformity during animal administration.

References

  • Ayoub, R., & Jilani, J. (2022). Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. Molecules / PubMed Central (PMC). Available at:[Link]

  • Lanning, B. R., et al. (2024). Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement. Journal of Medicinal Chemistry / ACS Publications. Available at:[Link]

  • Liu, J., et al. (2006). Preparation, Characterization and in Vivo Evaluation of Formulation of Baicalein With Hydroxypropyl-Beta-Cyclodextrin. International Journal of Pharmaceutics / PubMed. Available at:[Link]

  • Vandeputte, O., et al. (2022). Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model. Cancers / PubMed Central (PMC). Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting N-tert-butyl-5-nitro-1,3-benzoxazol-2-amine Degradation

Welcome to the advanced technical support guide for handling N-tert-butyl-5-nitro-1,3-benzoxazol-2-amine (CAS: 337908-65-3). As a highly functionalized heterocycle, this compound presents unique stability challenges in s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced technical support guide for handling N-tert-butyl-5-nitro-1,3-benzoxazol-2-amine (CAS: 337908-65-3). As a highly functionalized heterocycle, this compound presents unique stability challenges in solution. Its degradation is not random; it is driven by predictable thermodynamic and photochemical vectors targeting its three structural vulnerabilities: the benzoxazole core, the 5-nitro group, and the exocyclic amine.

This guide is designed for researchers and drug development professionals to diagnose, understand, and prevent compound degradation during assays and storage.

Part 1: Quantitative Diagnostic Matrix

Before adjusting your experimental protocols, identify the specific degradation pathway your compound is undergoing. Use the following quantitative matrix to correlate your analytical observations with the underlying chemical mechanism.

Degradation ObservationLC-MS Mass Shift (Δ m/z)RT Shift (Relative to Parent)Primary Mechanistic CauseOptimal Stability Range
Loss of parent peak, +18 Da+18.0 (m/z 254.2)Earlier (More polar)Acid/Base Hydrolysis (Ring Opening)pH 6.8 – 7.2
Brown/yellow discoloration-30.0 (Loss of NO)Variable / Broad peaksPhotolysis (Nitro group reduction)< 10 Lux (Amber vial)
Loss of parent peak, +16 Da+16.0 (m/z 252.2)Earlier (More polar)Oxidative Degradation (N-oxide)< 1 ppm dissolved O₂
Part 2: Mechanistic Troubleshooting (FAQs)

As application scientists, we must look beyond the symptoms and understand the causality of degradation to engineer robust assays.

Q1: Why does my stock solution degrade rapidly in acidic or basic aqueous buffers, despite the bulky tert-butyl group? A1: The tert-butyl group provides excellent steric shielding for the exocyclic amine, preventing direct nucleophilic attack at the nitrogen. However, the primary vulnerability lies within the benzoxazole ring itself. Under acidic conditions, the endocyclic nitrogen protonates, drastically increasing the electrophilicity of the C2 carbon. Water molecules in the buffer attack this C2 position, forming a transient tetrahedral intermediate. This intermediate inevitably collapses via C-O bond fission, leading to irreversible ring opening and the formation of an amidophenol derivative[1]. To prevent this, aqueous exposure must be minimized, and working solutions must be strictly buffered near neutral pH.

Q2: I left my DMSO stock solution on the benchtop, and it turned dark brown within hours. What happened? A2: Nitroaromatic compounds are notoriously photolabile. When exposed to ambient UV or visible laboratory light, the 5-nitro group absorbs photons and transitions into a highly reactive triplet excited state (Ar-NO₂*). This excited state can undergo intramolecular hydrogen transfer or abstract hydrogen from protic impurities in the solvent, leading to the release of nitrous acid (HONO) and the formation of nitroso or hydroxylamino radical intermediates[2]. These intermediates rapidly polymerize into highly colored, insoluble degradants, causing the observed brown discoloration.

Q3: How do trace metals in my biological assay buffers affect this compound? A3: Trace transition metals, particularly copper and iron, act as potent Lewis acids. They can coordinate with the benzoxazole nitrogen and the exocyclic amine, facilitating catalytic oxidative ring-opening. In the presence of adventitious water and trace peroxides (which frequently accumulate in aging solvents like THF or PEG), these metals catalyze the heterolytic cleavage of water and subsequent addition to the azole ring, rapidly destroying the parent compound[3].

Part 3: Degradation Pathway Visualizations

Understanding the exact sequence of molecular events is critical for designing preventative protocols.

Hydrolysis A Protonated Benzoxazole (Low pH) B H2O Attack at C2 A->B C Tetrahedral Intermediate B->C D C-O Bond Fission C->D E Amidophenol (+18 Da Mass Shift) D->E

Fig 1. Acid-catalyzed hydrolytic ring-opening mechanism of the benzoxazole core.

Photolysis A 5-Nitrobenzoxazole (Ground State) B UV/Vis Absorption A->B C Triplet State (Ar-NO2*) B->C D H-Abstraction / HONO Release C->D E Colored Polymeric Degradants D->E

Fig 2. Photolytic degradation pathway of the 5-nitroaromatic moiety.

Part 4: Self-Validating Experimental Protocols

To ensure absolute scientific integrity, do not rely on visual inspection alone. Implement the following self-validating workflow for preparing and storing N-tert-butyl-5-nitro-1,3-benzoxazol-2-amine solutions.

Protocol: Preparation of High-Fidelity Stock Solutions

Rationale: By eliminating water, oxygen, light, and trace metals, we neutralize all three degradation vectors simultaneously.

Step 1: Solvent Preparation

  • Procure strictly anhydrous, LC-MS grade DMSO (water content < 0.005%).

  • Degas the DMSO by sparging with ultra-pure Argon for 15 minutes to displace dissolved oxygen.

Step 2: Actinic Shielding & Dissolution

  • Perform all weighing and handling under yellow darkroom lighting or utilize a localized actinic shield.

  • Transfer the dry powder into an amber glass vial (Class A, low-extractable glass to prevent metal leaching).

  • Add the degassed DMSO to achieve a standard 10 mM stock concentration. Vortex gently until fully dissolved.

Step 3: Aliquoting and Cryo-Storage

  • Divide the stock into 10 µL to 50 µL single-use aliquots in amber microcentrifuge tubes.

  • Blanket the headspace of each tube with Argon before sealing.

  • Store immediately at -20°C or -80°C. Never subject the stock to freeze-thaw cycles.

Step 4: The Validation Checkpoint (Critical)

  • Before utilizing an aliquot for a critical biological assay, dilute 1 µL of the stock into 99 µL of LC-MS grade Acetonitrile.

  • Run a rapid LC-MS analysis.

  • Validation Criteria: The intact mass must be [M+H]+ = 236.2 m/z. The stock is validated only if the +18 Da (m/z 254.2, hydrolysis) and -30 Da (m/z 206.2, photolysis) peaks are completely absent from the spectrum.

Part 5: References
  • Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) URL:[Link]

  • Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Source: Environmental Science & Technology Letters (ACS Publications) URL:[Link]

  • Catalytic Copper-Mediated Ring Opening and Functionalization of Benzoxazoles Source: ACS Catalysis (ACS Publications) URL:[Link]

Sources

Optimization

reducing background noise in N-tert-butyl-5-nitro-1,3-benzoxazol-2-amine fluorescence assays

A Guide to Minimizing Background Noise and Maximizing Signal Integrity Welcome to the technical support guide for fluorescence assays involving N-tert-butyl-5-nitro-1,3-benzoxazol-2-amine. This resource is designed for r...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Minimizing Background Noise and Maximizing Signal Integrity

Welcome to the technical support guide for fluorescence assays involving N-tert-butyl-5-nitro-1,3-benzoxazol-2-amine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to background noise, ensuring data of the highest quality and reproducibility.

Understanding the Sources of Background Noise
  • Autofluorescence: The natural fluorescence emitted by biological molecules and assay components when excited by light.[4] Common sources include cellular components like NADH, flavins, collagen, and elastin, as well as media components like phenol red and serum.[4][5][6]

  • Compound-Specific Fluorescence: The intrinsic fluorescence of the test compound, N-tert-butyl-5-nitro-1,3-benzoxazol-2-amine, or its non-specific binding to assay components.

  • Reagent and Consumable Fluorescence: Fluorescence originating from assay buffers, detergents, and even the microplates themselves.[1][5][7] Plastic-bottom plates are a frequent source of high background.[1]

  • Light Scatter and Crosstalk: Physical phenomena where excitation light is scattered into the emission channel or light from a bright well "bleeds" into adjacent wells.[7]

  • Instrumental Noise: Electronic noise from the plate reader's detector and light source.[1]

Frequently Asked Questions (FAQs)

Q1: My "blank" wells (buffer/media only) have a very high signal. What's the first thing I should check? A1: The most common causes are the assay buffer/media itself or the microplate. First, try reading an empty black-walled, clear-bottom plate to check the plate's intrinsic fluorescence.[7] If that is low, the issue is likely a component in your buffer. Media supplements like Fetal Bovine Serum (FBS) and Phenol Red are known to be autofluorescent.[5] Consider preparing your assay in a simpler buffered saline solution (like PBS) or a specialized low-autofluorescence medium to diagnose the problem.[8]

Q2: I see high background only in wells containing my test compound, N-tert-butyl-5-nitro-1,3-benzoxazol-2-amine. Why? A2: This indicates that the compound itself is fluorescent at your assay's excitation/emission wavelengths or is binding non-specifically to the wells or other assay components. Run a serial dilution of your compound in assay buffer alone to characterize its intrinsic fluorescence. If the compound is highly fluorescent, you may need to adjust your assay design or use a different fluorescent probe.

Q3: How do I select the best microplate for my fluorescence assay? A3: Always use black-walled microplates for fluorescence assays.[7][9] The black walls absorb stray light, which minimizes background and prevents well-to-well crosstalk.[7] For cell-based assays with adherent cells or applications requiring bottom-reading, use black plates with clear, thin bottoms.[7][8]

Q4: Can my plate reader settings contribute to high background? A4: Yes. An improperly set gain or focus height can significantly impact your signal-to-noise ratio. The gain should be set to a level that maximizes the signal from your positive control without saturating the detector. The focal height should be optimized for your specific plate and liquid volume to ensure the reader is measuring where the signal is strongest.[8][9]

In-Depth Troubleshooting Guide

This section provides a systematic approach to identifying and resolving specific background noise issues.

Issue 1: High Background Signal in All Wells
Potential Cause Explanation & Causality Step-by-Step Solution
Autofluorescent Media/Buffer Components like phenol red, serum, or certain vitamins (riboflavin) fluoresce, especially in the green channel, raising the baseline signal for all wells.[5][6]1. Prepare a plate with individual buffer components to identify the source. 2. Switch to a low-autofluorescence medium or buffer (e.g., PBS, HBSS) for the final reading step.[8] 3. If serum is required, try reducing its concentration or testing lots from different suppliers.
Contaminated Reagents Microbial contamination in buffers or reagents can introduce fluorescent byproducts.[10] Poor quality water can also be a source.1. Prepare all buffers with high-purity, sterile water.[10] 2. Filter-sterilize all buffers and store them in small aliquots. 3. If contamination is suspected in a washer system, flush it with a dilute bleach solution followed by copious amounts of sterile water.[10]
Inappropriate Microplate Using clear or white plates for fluorescence allows excitation light to scatter and bleed between wells, dramatically increasing background.[7][9]1. Mandatory: Use only opaque, black-walled microplates.[7] 2. For bottom-read assays, use black plates with optically clear bottoms.[7]
Incorrect Plate Reader Settings An overly high gain setting will amplify both the specific signal and the background noise, leading to poor signal-to-noise. Incorrect filter selection can allow excitation light to bleed into the emission channel.1. Optimize Gain: Use a positive control well to set the gain. Adjust it so the signal is high but well below the detector's saturation limit. 2. Verify Filters: Ensure your excitation and emission filters have minimal spectral overlap. Use narrow bandpass filters if available.[11]
Issue 2: Signal Drifts or is Unstable Over Time
Potential Cause Explanation & Causality Step-by-Step Solution
Compound Instability/Precipitation N-tert-butyl-5-nitro-1,3-benzoxazol-2-amine may have limited solubility in aqueous buffers.[12][13] Over time, it can precipitate out of solution, causing light scatter and erratic readings.1. Assess Solubility: Determine the compound's maximum solubility in your final assay buffer. 2. Use a Co-Solvent: If necessary, use a small percentage (typically <1%) of a compatible organic solvent like DMSO to maintain solubility. Ensure all wells, including controls, have the same final solvent concentration. 3. Pre-read the Plate: Read the plate immediately after compound addition and again just before the final measurement to check for signal changes indicative of precipitation.
Photobleaching The fluorescent signal decays upon prolonged exposure to the excitation light source. This is more common with less stable fluorophores or high-intensity light sources.1. Minimize Exposure: Reduce the number of flashes per well in the plate reader settings to the minimum required for a stable signal.[9] 2. Protect from Light: Keep the plate covered and away from ambient light as much as possible during incubations.[14]
Temperature Fluctuations Fluorescence is temperature-sensitive. If the plate is not equilibrated to the reader's internal temperature, you may see a consistent upward or downward drift as it warms or cools.[15]1. Equilibrate: Allow the plate to sit inside the plate reader for 5-10 minutes before the first read to ensure thermal equilibrium.[14] 2. Use Temperature Control: If your reader has temperature control, set it to a stable temperature (e.g., 25°C or 37°C) for all experiments.
Visualizing the Troubleshooting Workflow

A logical approach is key to efficiently diagnosing background issues. The following diagram outlines a decision-making workflow.

G cluster_0 Symptom Identification cluster_1 Initial Diagnosis cluster_2 Problem Isolation & Solution Start High Background Observed CheckAllWells Is background high in ALL wells? Start->CheckAllWells CheckBlanks Are 'Buffer Only' and 'Compound Only' controls high? CompoundIssue Source: Compound Fluorescence or Non-Specific Binding Solution: Titrate compound, add detergent (e.g., Tween-20), change assay format. CheckBlanks->CompoundIssue Yes ('Compound Only' is high) ReaderSettings Source: Instrument Settings Solution: Optimize gain, check filter sets, adjust focal height. CheckBlanks->ReaderSettings No (Controls are low, sample wells are high) CheckAllWells->CheckBlanks No BufferPlateIssue Source: Buffer/Media Autofluorescence or Plate Fluorescence Solution: Use black plates, switch to low-fluorescence buffer, check water quality. CheckAllWells->BufferPlateIssue Yes BufferPlateIssue->ReaderSettings If problem persists G cluster_plate Essential 384-Well Plate Controls a1 Buffer Blank a2 Buffer Blank b1 Negative Control b2 Negative Control c1 Positive Control c2 Positive Control d1 Compound Control (High Conc.) d2 Compound Control (High Conc.) e1 Test Compound (Dose 1) e2 Test Compound (Dose 2)

Caption: Recommended layout for key control wells in an assay plate.

By systematically evaluating these controls and following the troubleshooting logic, you can effectively diagnose and mitigate sources of background noise, leading to more reliable and accurate results in your fluorescence assays.

References
  • Zhejiang Wantaifu Biotechnology Co., Ltd. (2025) How does a fluorescence immunoassay analyzer minimize background noise to improve signal detection and accuracy in complex samples?
  • Jackson ImmunoResearch. (2025) Autofluorescence.
  • Billinton, A. and Knight, A.W. (2001) 'Seeing the Wood through the Trees: A Review of Techniques for Distinguishing Green Fluorescent Protein from Endogenous Autofluorescence', Analytical Biochemistry, 291(2), pp. 175-197.
  • FluoroFinder. (2024) Amplification and Background Reduction Techniques.
  • Thermo Fisher Scientific. (n.d.) Background in Fluorescence Imaging.
  • Biotium. (2020) Background Reducers for Improved Fluorescent Stains.
  • Aja-Fernández, S. et al. (2016) 'Fluorescence microscopy image noise reduction using a stochastically-connected random field model', PLoS ONE, 11(2), p. e0146743. Available at: [Link]

  • Promega Corporation. (n.d.) Which Plates Should I Choose for Fluorescence and Luminescence Measurements?
  • Berthold Technologies. (n.d.) Top tips and tricks: Performing assays in microplates.
  • The Scientist. (2024) Tips for Optimizing Cell-Based Readouts.
  • Wikipedia. (n.d.) Autofluorescence. Available at: [Link]

  • Agilent Technologies. (n.d.) Tips for Improved Luminescence Performance.
  • Bitesize Bio. (2024) The Ultimate Guide to Troubleshooting Microplate Assays.
  • ResearchGate. (n.d.) Autofluorescence: Causes and Cures. Available at: [Link]

  • Abcam. (n.d.) Seeing signal, not background: Managing autofluorescence in multiplex immunohistochemistry.
  • American Research Products, Inc. (n.d.) Elisa troubleshooting tips – High background.
  • Abcam. (n.d.) How to deal with high background in ELISA.
  • Sino Biological. (n.d.) ELISA Troubleshooting: High Background.
  • Thermo Fisher Scientific. (n.d.) IHC Troubleshooting Guide.
  • RayBiotech. (n.d.) Troubleshooting Guide for ELISA High Background Poor Standard Curve.
  • Pinto, M. R. et al. (2011) 'Photophysical, Electrochemical and Crystallographic Investigations of the Fluorophore 2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene', The Journal of Physical Chemistry B, 115(40), pp. 11535-11545. Available at: [Link]

  • NextSDS. (n.d.) 5-nitro-1,3-benzoxazol-2-amine — Chemical Substance Information.
  • G. S. S. S. Chakravarthy, et al. (n.d.) Synthesis and fluorescence properties of 3-benzoxa- and thiazol-2-ylquinoline-5 or 7-maleimides. Available at: [Link]

  • Benchchem. (n.d.) 3-(1,3-Benzoxazol-2-yl)benzoic acid solubility and stability.
  • ResearchGate. (n.d.) Fluorescence spectra and structure of [2-(4-nitro-2,1,3-benzoxadiazol-7-yl)aminoethyl] trimethylammonium, (NBD-TMA). Available at: [Link]

  • Chao, Q. et al. (2009) 'Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b]b[6][11]enzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor', Journal of Medicinal Chemistry, 52(23), pp. 7808-7816. Available at: [Link]

  • Chemical Synthesis Database. (2025) N-(tert-butyl)-5-phenyl-1,3-oxazol-2-amine.
  • Acta Crystallographica Section E: Structure Reports Online. (2008) 5-tert-Butyl-2-[5-(5-tert-butyl-1,3-benzoxazol-2-yl)-2-thienyl]. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Vacuolar-Type H+-ATPase (V-ATPase) Inhibitors: Benchmarking Novel Compounds

This guide provides a comparative analysis of established Vacuolar-Type H+-ATPase (V-ATPase) inhibitors, offering a framework for evaluating the potency of novel compounds like N-tert-butyl-5-nitro-1,3-benzoxazol-2-amine...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comparative analysis of established Vacuolar-Type H+-ATPase (V-ATPase) inhibitors, offering a framework for evaluating the potency of novel compounds like N-tert-butyl-5-nitro-1,3-benzoxazol-2-amine. For researchers in oncology, neurobiology, and infectious diseases, understanding the inhibitory potential of new chemical entities against V-ATPase is a critical step in drug discovery. This document serves as a technical resource, presenting inhibitory concentration (IC50) values for well-characterized inhibitors and a detailed protocol for determining these values for experimental compounds.

V-ATPases are ATP-dependent proton pumps essential for acidifying intracellular compartments such as lysosomes, endosomes, and the Golgi apparatus. Their role in cellular processes is diverse, ranging from receptor-mediated endocytosis to protein degradation. Consequently, the dysregulation of V-ATPase activity is implicated in various diseases, including cancer and osteoporosis, making it a compelling therapeutic target.

Comparative Analysis of V-ATPase Inhibitor Potency

The efficacy of a V-ATPase inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value signifies a higher potency. While experimental data for N-tert-butyl-5-nitro-1,3-benzoxazol-2-amine is not yet publicly available, the following table summarizes the IC50 values for several well-established V-ATPase inhibitors, providing a benchmark for comparison.

It is important to note that IC50 values can vary depending on the experimental conditions, such as the source of the enzyme and the specific assay employed.

InhibitorTargetIC50 Value (nM)Source Organism for V-ATPase
Bafilomycin A1 V-ATPase0.6 - 1.5Bovine chromaffin granules
1 - 3Chicken osteoclasts
4 - 400Mammalian, plant, or fungal cells
Concanamycin A V-ATPase9.2Yeast
~10General
Archazolid A V-ATPase~20Manduca sexta (tobacco hornworm)
3.44 ± 1.99Saccharomyces cerevisiae (yeast)
Salicylihalamide A V-ATPase< 1.0Bovine brain

Key Insights:

  • Bafilomycin A1 and Concanamycin A are highly potent macrolide antibiotics that are widely used as benchmark inhibitors of V-ATPase.

  • Archazolid A , another macrolide, demonstrates potent inhibition in the low nanomolar range and is noted for its high specificity.

  • Salicylihalamide A is a powerful inhibitor that is particularly interesting due to its selectivity for mammalian V-ATPases over those found in fungi.

Experimental Protocol: Determining V-ATPase Inhibitory Activity

To ascertain the IC50 value of a novel compound such as N-tert-butyl-5-nitro-1,3-benzoxazol-2-amine, a robust and reproducible assay is required. The Malachite Green ATPase Assay is a widely accepted colorimetric method for measuring the activity of ATPases by quantifying the release of inorganic phosphate (Pi) from ATP hydrolysis.

At an acidic pH, malachite green forms a complex with molybdate and free orthophosphate. The formation of this complex results in a color change that can be measured spectrophotometrically at a wavelength of approximately 620-650 nm. The intensity of the color is directly proportional to the amount of inorganic phosphate produced, and therefore, to the activity of the V-ATPase.

  • Preparation of Reagents:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 50 mM KCl, 5 mM MgCl2.

    • ATP Solution: 5 mM ATP in assay buffer.

    • Malachite Green Reagent: Freshly prepare by mixing three solutions:

      • Solution A: 0.045% (w/v) Malachite Green in water.

      • Solution B: 4.2% (w/v) ammonium molybdate in 4 M HCl.

      • Solution C: 1% (v/v) Triton X-100.

      • Mix Solution A and Solution B in a 4:1 ratio, then add Solution C to a final concentration of 0.01%.

    • Enzyme Preparation: Purified V-ATPase or membrane fractions enriched with V-ATPase (e.g., from lysosomes or vacuoles).

    • Test Compound: Prepare a series of dilutions of N-tert-butyl-5-nitro-1,3-benzoxazol-2-amine in the assay buffer.

  • Assay Procedure (96-well plate format):

    • Add 20 µL of the enzyme preparation to each well.

    • Add 10 µL of the test compound at various concentrations (including a vehicle control).

    • Pre-incubate the plate for 10 minutes at 37°C to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding 20 µL of the 5 mM ATP solution to each well.

    • Incubate the plate for 30-60 minutes at 37°C. The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.

    • Stop the reaction by adding 50 µL of the Malachite Green reagent.

    • Incubate at room temperature for 15-20 minutes to allow for color development.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength between 620 and 650 nm using a microplate reader.

    • Construct a standard curve using known concentrations of inorganic phosphate (KH2PO4) to quantify the amount of Pi released in each reaction.

    • Calculate the percentage of V-ATPase inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

V-ATPase Structure and Signaling Pathway

The V-ATPase is a large, multisubunit complex composed of two main domains: the peripheral V1 domain, which is responsible for ATP hydrolysis, and the integral membrane V0 domain, which translocates protons across the membrane. The coordinated action of these domains is essential for the enzyme's function.

V_ATPase_Pathway cluster_V1 V1 Domain (Cytosolic) cluster_V0 V0 Domain (Membrane) A_B_hexamer A3B3 Hexamer (ATP Hydrolysis) Central_Stalk Central Stalk (D, F) A_B_hexamer->Central_Stalk Drives Rotation ADP_Pi ADP + Pi A_B_hexamer->ADP_Pi Hydrolyzes c_ring c-Ring (Proton Translocation) Central_Stalk->c_ring Rotates Peripheral_Stalks Peripheral Stalks (C, E, G, H) a_subunit a-Subunit (Proton Channel) c_ring->a_subunit Translocates to Luminal Hemi-channel a_subunit->c_ring Binds to c-ring a_subunit->H_out Exits ATP ATP ATP->A_B_hexamer Binds H_in->a_subunit Enters Cytoplasmic Hemi-channel

Caption: Simplified workflow of V-ATPase proton pumping mechanism.

The inhibition of V-ATPase disrupts the acidification of intracellular organelles, which in turn can affect a multitude of signaling pathways critical for cell survival and proliferation, such as the mTOR and Wnt signaling pathways.

Experimental_Workflow start Start: Prepare Reagents add_enzyme Add V-ATPase Enzyme to 96-well Plate start->add_enzyme add_inhibitor Add Test Compound (e.g., N-tert-butyl-5-nitro-1,3-benzoxazol-2-amine) add_enzyme->add_inhibitor pre_incubate Pre-incubate (37°C, 10 min) add_inhibitor->pre_incubate add_atp Initiate Reaction with ATP pre_incubate->add_atp incubate Incubate (37°C, 30-60 min) add_atp->incubate stop_reaction Stop Reaction with Malachite Green Reagent incubate->stop_reaction color_dev Color Development (RT, 15-20 min) stop_reaction->color_dev measure_abs Measure Absorbance (620-650 nm) color_dev->measure_abs analyze Analyze Data & Determine IC50 measure_abs->analyze end End analyze->end

Caption: Experimental workflow for IC50 determination using the Malachite Green Assay.

References

  • Gagliardi, S., et al. (1998). Synthesis and Structure-Activity Relationships of Bafilomycin A1 Derivatives as Inhibitors of Vacuolar H+-ATPase. Journal of Medicinal Chemistry, 42(11), 1955-1963. [Link]

  • Huss, M., et al. (2005). Archazolid and apicularen: Novel specific V-ATPase inhibitors. BMC Biochemistry, 6, 14. [Link]

  • BioCrick. Concanamycin A | CAS:80890-47-7 | V-type (vacuolar) H+-ATPase inhibitor. [Link]

  • Gagliardi, S., et al. (1999). Synthesis and Structure−Activity Relationships of Bafilomycin A1 Derivatives as Inhibitors of Vacuolar H+-ATPase. Journal of Medicinal Chemistry, 42(11), 1955-1963. [Link]

  • Wieczorek, H., et al. (2009). Inhibitors of V-ATPases: old and new players. Journal of Experimental Biology, 212(3), 341-346. [Link]

  • Vasanthakumar, T., et al. (2021). Cryo-EM of the yeast VO complex reveals distinct binding sites for macrolide V-ATPase inhibitors. bioRxiv. [Link]

  • Sasse, F., et al. (2003). Archazolids, new cytotoxic macrolactones from Archangium gephyra (Myxobacteria). Production, isolation, physico-chemical and biological properties. The Journal of Antibiotics, 56(6), 520-525. [Link]

  • Xenbase. Concanamycin. [Link]

  • Fendler, K., et al. (2008). Evaluating the potential of Vacuolar ATPase inhibitors as anticancer agents and multigram synthesis of the potent salicylihalamide analog saliphenylhalamide. Bioorganic & Medicinal Chemistry Letters, 18(15), 4384-4387. [Link]

  • Xie, X. S., et al. (2004). Salicylihalamide A Inhibits the V0 Sector of the V-ATPase through a Mechanism Distinct from Bafilomycin A1. Journal of Biological Chemistry, 279(10), 8949-8956. [Link]

  • Bockelmann, S., et al. (2010). Archazolid A Binds to the Equatorial Region of the c-Ring of the Vacuolar H+-ATPase. Journal of Biological Chemistry, 285(49), 38304-38314. [Link]

  • Preissler, S., et al. (2015). Malachite green ATPase assay. Bio-protocol, 5(20), e1613. [Link]

  • Martin, S. F., & Neitzel, M. L. (2016). Measuring In Vitro ATPase Activity for Enzymatic Characterization. Journal of Visualized Experiments, (114), 54483. [Link]

  • Forgac, M. (2007). Structure and Regulation of the Vacuolar ATPases. Annual Review of Cell and Developmental Biology, 23, 259-289. [Link]

  • ResearchGate. Diagram of V-ATPase. [Link]

  • ResearchGate. Diagram illustrating the subunit composition of the V-ATPase and their expression in the epididymis. [Link]

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  • Wikipedia. V-ATPase. [Link]

  • Snider, B. B., & O'Hare, T. J. (2002). Total Synthesis and Initial Structure−Function Analysis of the Potent V-ATPase Inhibitors Salicylihalamide A and Related Compounds. Journal of the American Chemical Society, 124(12), 2971-2983. [Link]

Comparative

A Senior Application Scientist's Guide to Cross-Reactivity Validation for N-tert-butyl-5-nitro-1,3-benzoxazol-2-amine Metabolites

Introduction: The Criticality of Metabolite Cross-Reactivity in Drug Development In the landscape of pharmaceutical development and clinical diagnostics, the specificity of analytical methods is paramount. When developin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Criticality of Metabolite Cross-Reactivity in Drug Development

In the landscape of pharmaceutical development and clinical diagnostics, the specificity of analytical methods is paramount. When developing immunoassays for therapeutic drug monitoring or pharmacokinetic (PK) studies, a common and critical challenge is the potential for the drug's metabolites to cross-react with the antibodies designed to detect the parent compound.[1][2][3][4][5] This is not a trivial issue; unrecognized cross-reactivity can lead to an overestimation of the parent drug concentration, resulting in flawed PK/PD modeling, incorrect dose adjustments, and potentially compromised patient safety.

This guide provides an in-depth, objective comparison of methodologies for validating the cross-reactivity of potential metabolites of N-tert-butyl-5-nitro-1,3-benzoxazol-2-amine. Benzoxazole derivatives are a significant class of heterocyclic compounds with a wide range of biological activities, making them common scaffolds in drug discovery.[6][7] Understanding the metabolic fate of such compounds and the analytical implications is therefore essential.

We will explore two orthogonal analytical platforms: the high-throughput competitive Enzyme-Linked Immunosorbent Assay (ELISA) and the gold-standard, high-specificity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the causal logic behind experimental choices to ensure robust and reliable data.

Metabolic Landscape of a Benzoxazole Derivative

Before any validation can occur, we must first identify the likely metabolic suspects. The structure of N-tert-butyl-5-nitro-1,3-benzoxazol-2-amine suggests several potential biotransformation pathways based on well-established Phase I and Phase II metabolic reactions.[8]

Predicted Phase I Metabolites:

  • Hydroxylation: Cytochrome P450 (CYP) enzymes can introduce hydroxyl groups onto the benzoxazole ring system.

  • N-dealkylation: The N-tert-butyl group may be cleaved, leading to the formation of 5-nitro-1,3-benzoxazol-2-amine.

  • Nitro Reduction: The nitro group is susceptible to reduction, forming a nitroso, hydroxylamino, or ultimately an amino group. This is a critical transformation as it significantly alters the electronic properties and structure of the molecule.

Predicted Phase II Metabolites:

  • Glucuronidation/Sulfation: Hydroxylated metabolites can be conjugated with glucuronic acid or sulfate to increase water solubility and facilitate excretion.

The following diagram illustrates these predicted metabolic pathways.

G cluster_0 Predicted Metabolic Pathways Parent N-tert-butyl-5-nitro- 1,3-benzoxazol-2-amine Met1 Hydroxylated Metabolite Parent->Met1 Phase I (CYP450 Oxidation) Met2 N-dealkylated Metabolite Parent->Met2 Phase I (N-dealkylation) Met3 Nitro-reduced Metabolite (e.g., Amino derivative) Parent->Met3 Phase I (Nitroreduction) Met4 Conjugated Metabolite (Glucuronide/Sulfate) Met1->Met4 Phase II (UGT/SULT) G cluster_workflow Cross-Reactivity Validation Workflow cluster_elisa Immunoassay Screening (ELISA) cluster_lcms Confirmatory Analysis (LC-MS/MS) start Prepare Standards: Parent Drug & Predicted Metabolites elisa_protocol Run Competitive ELISA Protocol start->elisa_protocol lcms_protocol Develop & Validate LC-MS/MS Method start->lcms_protocol elisa_data Generate IC50 Curves for Each Compound elisa_protocol->elisa_data elisa_calc Calculate % Cross-Reactivity elisa_data->elisa_calc compare Compare Results & Determine Impact elisa_calc->compare lcms_data Analyze Samples Containing Mixtures of Parent & Metabolites lcms_protocol->lcms_data lcms_quant Quantify Each Analyte Individually lcms_data->lcms_quant lcms_quant->compare

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Validation

Benchmarking the Catalytic Efficiency of N-tert-butyl-5-nitro-1,3-benzoxazol-2-amine (TBNBA) in Acyl Transfer Reactions

Executive Summary The acylation of sterically hindered tertiary alcohols remains a persistent bottleneck in synthetic chemistry and drug development. While 4-(dimethylamino)pyridine (DMAP) is widely considered the gold s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The acylation of sterically hindered tertiary alcohols remains a persistent bottleneck in synthetic chemistry and drug development. While 4-(dimethylamino)pyridine (DMAP) is widely considered the gold standard for the acylation of primary and secondary alcohols [[5.7]], its purely nucleophilic activation pathway often fails when confronted with extreme steric bulk. Conversely, dual hydrogen-bond donors like Schreiner's thiourea excel at electrophile activation but lack the intrinsic basicity required for efficient proton shuttling [[5.1]].

Recent literature has increasingly highlighted the versatility of the benzoxazole scaffold in advanced organocatalysis, ranging from polymer depolymerization [[4.10]] to the formation of stable catalytic gels [[4.2]]. Building on this foundation, this guide benchmarks N-tert-butyl-5-nitro-1,3-benzoxazol-2-amine (TBNBA) as a next-generation bifunctional organocatalyst. By objectively comparing its catalytic efficiency (Turnover Frequency and kobs​ ) against DMAP and Schreiner's Thiourea, we provide a data-driven framework for selecting the optimal catalyst for challenging acyl transfer workflows.

Mechanistic Rationale: The Causality Behind the Catalyst Design

As application scientists, evaluating a catalyst requires looking beyond crude yield and analyzing the transition state. TBNBA (CAS 337908-65-3) was selected for benchmarking due to three synergistic structural features that enable a unique bifunctional activation pathway :

  • The 5-Nitro Group (Electronic Tuning): The strongly electron-withdrawing nitro group pulls electron density from the benzoxazole core. This significantly lowers the pKa​ of the exocyclic amine proton, transforming it into a potent hydrogen-bond donor capable of activating the carbonyl oxygen of acetic anhydride.

  • The Benzoxazole Nitrogen (Lewis Basicity): Unlike purely H-bonding catalysts [[5.1]], the endocyclic nitrogen retains sufficient Lewis basicity to coordinate with the incoming alcohol, facilitating simultaneous nucleophilic attack and proton transfer.

  • The tert-Butyl Group (Steric Shielding): A major deactivation pathway in urea/thiourea organocatalysis is catalyst dimerization (self-quenching). The bulky tert-butyl group on TBNBA sterically shields the H-bond donor site from other catalyst molecules, maintaining a high concentration of the active monomeric species without impeding the approach of the planar anhydride electrophile.

CatalyticCycle TBNBA TBNBA (Resting State) Bifunctional Catalyst Activation Electrophile Activation (H-Bonding to Anhydride) TBNBA->Activation + Acetic Anhydride Ternary Ternary Complex Formation (Alcohol Coordination) Activation->Ternary + Tertiary Alcohol Transition Acyl Transfer Transition State (Sterically Shielded) Ternary->Transition Rate-Limiting Step Product Product Release & Catalyst Regeneration Transition->Product Acyl Transfer Product->TBNBA Turnover

Bifunctional catalytic cycle of TBNBA mediating acyl transfer via H-bonding and Lewis base activation.

Experimental Design: A Self-Validating Protocol

To ensure absolute trustworthiness in our benchmarking data, the experimental protocol is designed as a self-validating system . We utilize an internal standard (n-dodecane) introduced at time zero ( t0​ ). By simultaneously tracking the depletion of the starting material and the formation of the product via GC-FID, we continuously calculate the mass balance. If the mass balance drops below 98% at any time point, it indicates parasitic side reactions (e.g., elimination or polymerization), thereby invalidating the kinetic readouts.

Step-by-Step Methodology
  • Stock Preparation: In a flame-dried 10 mL Schlenk flask under N₂, dissolve 1-methylcyclohexanol (1.0 mmol, substrate) and n-dodecane (0.5 mmol, internal standard) in anhydrous CH₂Cl₂ (2.0 mL).

  • Catalyst Equilibration: Add the chosen catalyst (0.05 mmol, 5 mol%) and triethylamine (1.5 mmol, auxiliary base). Stir at 25 °C for 5 minutes to ensure thermal equilibration.

  • Reaction Initiation: Rapidly inject acetic anhydride (1.5 mmol) to initiate the reaction. This is recorded as t0​ .

  • Kinetic Sampling: At precise intervals ( t=5,15,30,60,120 min), withdraw a 50 µL aliquot using a gas-tight syringe.

  • Instant Quenching: Immediately discharge the aliquot into a GC vial containing 0.5 mL of ice-cold methanol/triethylamine (9:1 v/v) to instantly quench unreacted anhydride and halt the catalytic cycle.

  • GC-FID Analysis: Analyze the quenched samples to determine conversion, yield, and mass balance. Calculate the observed rate constant ( kobs​ ) assuming pseudo-first-order kinetics.

Workflow Prep 1. Stock Preparation (Catalyst + IS) Init 2. Reaction Initiation (Add Anhydride at 25°C) Prep->Init Sample 3. Kinetic Sampling (Aliquots at t=5,15,30m) Init->Sample Quench 4. Instant Quenching (MeOH/Et3N crash) Sample->Quench Analyze 5. GC-FID Analysis (Mass Balance Validation) Quench->Analyze

Self-validating experimental workflow for kinetic benchmarking using internal standard tracking.

Data Presentation: Comparative Benchmarking

The catalytic efficiency of TBNBA was benchmarked against DMAP (the industry standard for nucleophilic acylation [[1]]) and Schreiner's Thiourea (the standard for H-bond organocatalysis [[2]]).

Table 1: Kinetic Parameters for the Acylation of 1-Methylcyclohexanol (Tertiary Alcohol)

Conditions: 1.0 mmol alcohol, 1.5 mmol Ac₂O, 1.5 mmol Et₃N, 5 mol% catalyst, CH₂Cl₂, 25 °C.

Catalyst SystemLoading (mol%)Yield at 1h (%)Yield at 24h (%)TOF ( h−1 ) kobs​ ( M−1s−1 )Mass Balance (%)
None (Background) 0< 14- 1.2×10−6 > 99
DMAP 512412.4 4.5×10−4 > 99
Schreiner's Thiourea 58291.6 2.8×10−4 > 99
TBNBA 568 97 13.6 3.1 \times 10^{-3} > 99

Insight: TBNBA outperforms DMAP by nearly an order of magnitude ( kobs​ ) when acylating the sterically hindered tertiary alcohol. DMAP's N-acylpyridinium intermediate is too bulky to be efficiently attacked by 1-methylcyclohexanol. TBNBA avoids this steric clash by activating the anhydride via hydrogen bonding rather than forming a covalent intermediate.

Table 2: Substrate Scope & Catalyst Sensitivity

To provide an objective comparison, we must also highlight where the alternatives excel. Table 2 demonstrates the performance across different alcohol classes (Yield at 1 hour).

Substrate TypeExample SubstrateDMAP Yield (1h)TBNBA Yield (1h)Dominant Activation Pathway
Primary Benzyl alcohol> 99% 85%Nucleophilic (DMAP is superior)
Secondary Cyclohexanol92% 88%Mixed (Comparable efficiency)
Tertiary 1-Methylcyclohexanol12%68% Bifunctional H-Bonding (TBNBA is superior)

Insight: DMAP remains the optimal choice for unhindered primary alcohols due to the sheer speed of nucleophilic N-acylpyridinium formation [[5.7]]. However, as steric bulk increases around the carbinol carbon, the reaction enters a regime where TBNBA's bifunctional, non-covalent activation strategy becomes strictly necessary to achieve practical turnover frequencies.

References

  • 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. Organic Letters - ACS Publications. 1

  • Thiourea organocatalysis. Wikipedia. 2

  • Formation of bis-benzimidazole and bis-benzoxazole through organocatalytic depolymerization of poly(ethylene terephthalate) and its mechanism. Polymer Chemistry (RSC Publishing).3

  • Synthesis of a Stable Benzoxazole Gel from an Imine Gel for Adsorption and Catalysis. Langmuir - ACS Publications.4

Sources

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